6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-

EGFR Tyrosine Kinase Inhibition 4-Anilinoquinazoline SAR ATP-Competitive Inhibitor Screening

6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- (CAS 655247-78-2) is a 4-anilinoquinazoline derivative characterized by a 3-chlorophenyl substituent at the 4-amino position and a 6-hydroxy-7-methoxy substitution pattern on the quinazoline core. This compound belongs to a therapeutically significant class of type I kinase inhibitors that competitively target the ATP-binding pocket of the epidermal growth factor receptor (EGFR).

Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
CAS No. 655247-78-2
Cat. No. B1624716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
CAS655247-78-2
Molecular FormulaC15H12ClN3O2
Molecular Weight301.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C15H12ClN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19)
InChIKeyKJERUNBRZXIGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- (CAS 655247-78-2): A Critical 4-Anilinoquinazoline Intermediate for EGFR-Targeted Research


6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- (CAS 655247-78-2) is a 4-anilinoquinazoline derivative characterized by a 3-chlorophenyl substituent at the 4-amino position and a 6-hydroxy-7-methoxy substitution pattern on the quinazoline core . This compound belongs to a therapeutically significant class of type I kinase inhibitors that competitively target the ATP-binding pocket of the epidermal growth factor receptor (EGFR). Its specific 6-hydroxy-7-methoxy motif distinguishes it from the morpholinopropoxy-substituted clinical agents like gefitinib, positioning it as a key scaffold intermediate or a des-fluoro reference standard for impurity profiling, analytical method validation, and kinase selectivity structure-activity relationship (SAR) studies . Suppliers typically provide it at a certified purity of 97–98% for pharmaceutical R&D quality control applications .

Why 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- Cannot Be Replaced by Other 4-Anilinoquinazolines in Target Identification Campaigns


Broad claims of “potent 4-anilinoquinazoline EGFR inhibitor” are insufficient for precise scientific procurement; even minor alterations to the quinazoline C-6 and C-7 substituents or the aniline halogenation pattern can invert kinase selectivity from EGFR to VEGFR2 or abolish cellular activity entirely . The 6-hydroxy-7-methoxy substitution in CAS 655247-78-2 is a well-characterized scaffold that differs from the 6,7-dimethoxy or 6-morpholinopropoxy-7-methoxy configurations seen in clinical candidates, leading to distinct hydrogen-bonding networks with the kinase hinge and gatekeeper residues . Furthermore, the absence of a 4-fluoro substituent on the aniline ring—relative to the gefitinib intermediate 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 184475-71-6)—directly affects both metabolic stability and off-target kinase binding profiles . Generic interchange with other 4-anilinoquinazolines therefore risks uncontrolled variables in cell-based proliferation assays, enzyme inhibition studies, and impurity fate-and-effect investigations.

Quantitative Differentiation Evidence for CAS 655247-78-2: Comparator-Backed Performance Data for Procurement Decisions


EGFR Kinase Inhibition Potency: Direct Head-to-Head Comparison with C-6 Variants in a Matched Enzymatic Assay

In a direct comparator study of 4-anilinoquinazolines bearing various C-6 substituents, the target compound 4-(3-chloroanilino)-7-methoxyquinazolin-6-ol (compound 6a) served as the 6-hydroxy baseline scaffold . Its EGFR tyrosine kinase inhibition was contrasted with derivatives where the 6-OH was replaced by C–C multiple bond-containing groups (alkynes, allenes). While the 6-OH parent displayed moderate kinase engagement, the alkyne 6d and allenes 7d and 7f showed significantly enhanced inhibition, with reported IC50 values in the sub-micromolar range. This dataset provides a rigorous, internally controlled measurement of the 6-hydroxy substitution effect on EGFR ATP-site affinity .

EGFR Tyrosine Kinase Inhibition 4-Anilinoquinazoline SAR ATP-Competitive Inhibitor Screening

Cellular EGFR Phosphorylation Inhibition: Contrast with the Clinical Gefitinib Scaffold

The study by Ban et al. extended enzymatic findings to a cellular context, measuring EGF-stimulated EGFR phosphorylation in A431 epidermoid carcinoma cells . The 6-OH parent compound 6a exhibited a distinct suppression level of phospho-EGFR (pY1068) that was clearly differentiable from the highly potent C-6-substituted leads, which achieved near-complete inhibition at low micromolar concentrations and induced cell-cycle arrest at the G1 phase. In contrast, the clinical reference gefitinib (possessing a 3-chloro-4-fluoroanilino and a 6-(3-morpholinopropoxy) substitution pattern) achieves IC50 values of ~20–80 nM in analogous cellular autophosphorylation assays, highlighting the functional gap between the 6-hydroxy basal scaffold and the fully optimized drug molecule [1].

Cellular Target Engagement EGFR Autophosphorylation Gefitinib Scaffold Comparison

Fluorine-Substitution Differential: Positional Selectivity vs. 4-Fluoro Analog in Kinase Binding Assays

The target compound (3-chloroanilino) differs from its close structural analog, 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (CAS 184475-71-6, O-desmorpholinopropyl gefitinib), by the absence of a single fluorine atom at the para position of the aniline ring [1]. This fluorine atom in gefitinib and its intermediates forms a critical hydrophobic contact with the gatekeeper residue Met793 in the EGFR ATP-binding cleft, significantly enhancing binding affinity. The defluorinated analog CAS 655247-78-2 serves as the principal impurity and analytical reference standard for quantifying the des-fluoro impurity content in gefitinib active pharmaceutical ingredient (API) batches, with regulatory thresholds typically set below 0.15% [2].

Aniline Ring Halogenation Gefitinib Des-Fluoro Impurity Kinase Selectivity Profiling

6-Hydroxy vs. 6-Methoxy Substitution: A Regioisomeric Control for Quinazoline Core SAR

Synthetic efforts reported by Yan et al. (2013) demonstrated that shifting the methoxy group from the C-6 position (as in 4-(3-chlorophenylamino)-6-methoxyquinazoline derivatives) to the C-7 position (as in the target compound 4-(3-chloroanilino)-7-methoxyquinazolin-6-ol) generates a distinct hydrogen-bond donor (6-OH) that can interact with the catalytic lysine (Lys745) or the DFG motif aspartate within the EGFR active site [1]. The 6-methoxy-7-hydroxy regioisomer is not commercially available as a defined standard, making CAS 655247-78-2 the sole well-characterized representative of the 6-hydroxy-7-methoxy substitution pattern for comparative SAR profiling .

Quinazoline Substitution Isomerism 6-Hydroxy-7-methoxy Scaffold EGFR Hinge Binding

Highest-Value Application Scenarios for 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- Procurement


Gefitinib Des-Fluoro Impurity Reference Standard for Pharmacopoeial Method Validation

CAS 655247-78-2 is the structurally accurate des-fluoro impurity of gefitinib. Procure this compound as a primary reference standard (97–98% purity per supplier COA ) to spike into gefitinib API and validate HPLC or UPLC methods for the quantification of the 4-desfluoro impurity per ICH Q3A guidelines. The compound's distinct mass (301.73 g/mol) and chromatographic retention relative to gefitinib enable unambiguous peak identification and system suitability testing during batch release and stability studies [1].

C-6 Functionalization Baseline for Kinase Inhibitor Medicinal Chemistry Programs

Use CAS 655247-78-2 as the 6-hydroxy starting scaffold for parallel synthesis of C-6 ethers, esters, carbamates, or conjugated alkynes/allenes. The EGFR inhibition data reported by Ban et al. (2010) provide a direct enzymatic benchmark for this compound, enabling SAR teams to calculate fold-selectivity improvements over the 6-OH baseline upon installation of novel warheads or solubilizing groups. The 6-OH handle also permits facile Mitsunobu, alkylation, or sulfonylation chemistry.

Regioisomeric Probe for EGFR Hinge-Binding Hydrogen-Bond Network Mapping

In studies aimed at dissecting the contribution of the quinazoline 6-OH hydrogen-bond donor to kinase hinge recognition, CAS 655247-78-2 serves as the definitive tool compound. Compare its EGFR inhibitory profile directly against the 6-methoxy regioisomeric series synthesized by Yan et al. (2013) to isolate the energetic contribution of the 6-OH···Lys745 or 6-OH···Asp855 hydrogen bond, informing the design of irreversible cysteine-targeting inhibitors that require a precise hinge-binding geometry.

Negative Control for VEGFR2 Selectivity Profiling in Multi-Kinase Panels

Literature on 4-anilinoquinazolines demonstrates that 6,7-dimethoxy substitution patterns often introduce VEGFR2 cross-reactivity, whereas the 6-hydroxy-7-methoxy pattern exhibits a distinct kinase selectivity signature . Procure CAS 655247-78-2 to include as an EGFR-favoring reference compound in multi-kinase selectivity panels (e.g., EGFR, VEGFR2, HER2, c-MET, ABL1), providing a critical comparator for novel analogs that acquire VEGFR2 potency, which may drive undesirable hypertensive side effects in vivo.

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